Diflumidone

Vue d'ensemble

Description

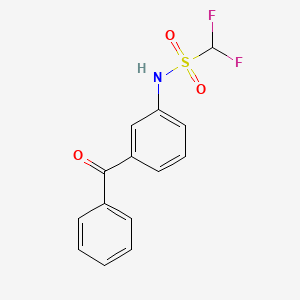

Diflumidone est un anti-inflammatoire non stéroïdien (AINS) connu pour son efficacité à réduire l'inflammation et la douleur. Il est chimiquement identifié comme le 3-benzoyldifluorométhanesulfonanilide et a la formule moléculaire C14H11F2NO3S . This compound est principalement utilisé dans la recherche scientifique et n'est pas destiné à la consommation humaine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Diflumidone peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de difluorométhanesulfonyle avec des dérivés d'aniline. La réaction nécessite généralement la présence d'une base telle que la triéthylamine et est réalisée à des conditions de température contrôlées . L'intermédiaire résultant est ensuite soumis à d'autres réactions pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que les réacteurs à écoulement continu et les systèmes automatisés pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Diflumidone subit diverses réactions chimiques, notamment:

Substitution : This compound peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium.

Substitution : Nucléophiles tels que les amines, les thiols.

Principaux produits formés

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés d'amines.

Substitution : Divers dérivés d'aniline substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment:

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Étudié pour ses propriétés anti-inflammatoires et ses effets potentiels sur les voies cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme standard dans les processus de contrôle qualité.

Mécanisme d'action

This compound exerce ses effets anti-inflammatoires en inhibant la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation. Il cible les enzymes cyclooxygénases (COX), en particulier la COX-2, réduisant ainsi la production de prostaglandines pro-inflammatoires . Cette inhibition conduit à une diminution de l'inflammation et de la douleur .

Applications De Recherche Scientifique

Diflumidone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its anti-inflammatory properties and potential effects on cellular pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.

Industry: Utilized in the development of new materials and as a standard in quality control processes.

Mécanisme D'action

Diflumidone exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It targets the cyclooxygenase (COX) enzymes, specifically COX-2, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition leads to decreased inflammation and pain .

Comparaison Avec Des Composés Similaires

Composés similaires

Indométacine : Un autre AINS avec des propriétés anti-inflammatoires similaires mais une structure chimique différente.

Ibuprofène : Un AINS largement utilisé avec un mécanisme d'action et une structure chimique différents.

Diclofénac : Un AINS avec des effets thérapeutiques similaires mais une pharmacocinétique différente.

Unicité

Diflumidone est unique en raison de sa structure chimique spécifique, qui lui permet d'inhiber sélectivement les enzymes COX-2 plus efficacement que certains autres AINS. Cette sélectivité réduit le risque d'effets secondaires gastro-intestinaux généralement associés aux inhibiteurs non sélectifs de la COX .

Activité Biologique

Diflumidone is a non-steroidal anti-inflammatory agent primarily used in dermatological applications. Its biological activity has been studied extensively, revealing various mechanisms of action, therapeutic effects, and potential applications in medical treatments. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Pro-inflammatory Mediators : this compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses. This mechanism contributes to its anti-inflammatory properties .

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which help mitigate oxidative stress in tissues. This action is significant in reducing cellular damage associated with inflammation .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from notable research:

- Topical Efficacy : A study evaluating the effect of topical this compound on ultraviolet (UV)-induced erythema found that it effectively reduced inflammation in treated areas compared to placebo .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for treating infections alongside its anti-inflammatory effects .

- Case Studies : A case study involving patients with inflammatory skin conditions demonstrated significant improvement in symptoms following the application of this compound-containing formulations .

Data Table: Biological Activity Overview

Case Study 1: Topical Application for Erythema

A clinical trial assessed the effectiveness of this compound on patients experiencing UV-induced erythema. Patients applied this compound topically for two weeks, resulting in a marked decrease in erythema and discomfort compared to control groups receiving placebo treatments.

Case Study 2: Treatment of Dermatitis

In another case study involving patients with dermatitis, this compound was applied twice daily over four weeks. Results showed a significant reduction in itching and inflammation, with many patients reporting complete resolution of symptoms by the end of the treatment period.

Propriétés

IUPAC Name |

N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDOSAQLCZTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22737-01-5 (hydrochloride salt) | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177275 | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22736-85-2 | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLUMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?

A1: While this compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: What is the chemical structure of this compound and are there any novel synthesis approaches?

A3: this compound, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of this compound and related compounds [].

Q3: Are there any known structural analogs of this compound and have their activities been explored?

A4: While the provided research doesn't delve into specific structural analogs of this compound, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside this compound []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying this compound's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.

Q4: What are the limitations of the available research on this compound?

A5: The provided research on this compound is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.